[(3,4,5-Trimethoxyphenoxy)methyl]oxirane

Synthetic efficiency Process chemistry Aryl glycidyl ether synthesis

[(3,4,5‑Trimethoxyphenoxy)methyl]oxirane (CAS 74760‑14‑8) is a racemic aryl glycidyl ether bearing the 3,4,5‑trimethoxyphenoxy pharmacophore, classified as a reactive epoxide building block with the molecular formula C₁₂H₁₆O₅ and a molecular weight of 240.25 g·mol⁻¹. Synthesised in 90% isolated yield via K₂CO₃‑mediated alkylation of 3,4,5‑trimethoxyphenol (antiarol) with epichlorohydrin , this compound serves as the essential gateway intermediate for the non‑benzodiazepine anxiolytic drug candidate enciprazine (WY‑48624, D‑3112), which reached Phase III clinical evaluation for generalised anxiety disorder.

Molecular Formula C12H16O5
Molecular Weight 240.25 g/mol
CAS No. 74760-14-8
Cat. No. B1624445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3,4,5-Trimethoxyphenoxy)methyl]oxirane
CAS74760-14-8
Molecular FormulaC12H16O5
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)OCC2CO2
InChIInChI=1S/C12H16O5/c1-13-10-4-8(16-6-9-7-17-9)5-11(14-2)12(10)15-3/h4-5,9H,6-7H2,1-3H3
InChIKeyDMPSZPVEKHHIBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(3,4,5-Trimethoxyphenoxy)methyl]oxirane (CAS 74760-14-8): Core Epoxide Intermediate Sourcing Guide for Pharmaceutical R&D and Chiral Synthesis


[(3,4,5‑Trimethoxyphenoxy)methyl]oxirane (CAS 74760‑14‑8) is a racemic aryl glycidyl ether bearing the 3,4,5‑trimethoxyphenoxy pharmacophore, classified as a reactive epoxide building block with the molecular formula C₁₂H₁₆O₅ and a molecular weight of 240.25 g·mol⁻¹ . Synthesised in 90% isolated yield via K₂CO₃‑mediated alkylation of 3,4,5‑trimethoxyphenol (antiarol) with epichlorohydrin , this compound serves as the essential gateway intermediate for the non‑benzodiazepine anxiolytic drug candidate enciprazine (WY‑48624, D‑3112), which reached Phase III clinical evaluation for generalised anxiety disorder [1][2]. The racemic epoxide is further resolved by Jacobsen hydrolytic kinetic resolution (HKR) to furnish the (S)‑enantiomer in 46% yield with 94% ee , establishing a single‑precursor, two‑enantiomer strategic platform that distinguishes it from alternative intermediates requiring divergent synthetic pathways.

Why Generic Aryl Glycidyl Ether Substitution Fails for Enciprazine‑Oriented Programmes Requiring [(3,4,5‑Trimethoxyphenoxy)methyl]oxirane


Substituting [(3,4,5‑trimethoxyphenoxy)methyl]oxirane with generic aryl glycidyl ethers such as phenyl glycidyl ether (CAS 122‑60‑1) or 4‑methoxyphenyl glycidyl ether is structurally impossible when the target molecule demands the 3,4,5‑trimethoxyphenoxy motif for biological target engagement—enciprazine and its analogues require this precise pharmacophore for α₁‑adrenergic and 5‑HT₁A receptor binding [1]. Even within the scope of enciprazine synthesis, an alternative chemo‑enzymatic route that bypasses this epoxide and proceeds via 1‑chloro‑3‑[4‑(2‑methoxyphenyl)piperazin‑1‑yl]propan‑2‑ol imposes a linear, non‑convergent strategy with a lower overall throughput, an additional lipase‑catalysed resolution step, and a different impurity profile that complicates downstream GMP qualification [2]. Furthermore, the physical form of [(3,4,5‑trimethoxyphenoxy)methyl]oxirane as a free‑flowing liquid is explicitly noted as advantageous for the HKR process, in contrast to crystalline aryl glycidyl ethers that require dissolution and solvent optimisation . These combined structural, strategic, and physical‑form constraints render generic substitution technically unsound for procurement decisions in enciprazine‑focused or 3,4,5‑trimethoxyphenoxy‑derived programmes.

Head‑to‑Head and Cross‑Study Quantitative Differentiation Evidence for [(3,4,5‑Trimethoxyphenoxy)methyl]oxirane


Racemic Epoxide Synthesis Yield: 90% via Epichlorohydrin Alkylation Outperforms Typical Aryl Glycidyl Ether Preparations and Enables Cost‑Efficient Scale‑Up

The K₂CO₃/TBAB‑catalysed reaction of 3,4,5‑trimethoxyphenol with epichlorohydrin in acetonitrile at reflux delivers pure rac‑2‑[(3,4,5‑trimethoxyphenoxy)methyl]oxirane (5) as a light‑coloured liquid in 90% isolated yield after column chromatography . In contrast, a classic Williamson‑type synthesis of unsubstituted phenyl glycidyl ether typically yields 70–85% under comparable phase‑transfer conditions, and electron‑rich phenolic substrates often suffer from competing oligomerisation that reduces isolated yields further . The 90% isolated yield for this electron‑rich tri‑methoxy substrate is therefore notable and supports procurement decisions where maximising throughput per kilogram of starting phenol is critical.

Synthetic efficiency Process chemistry Aryl glycidyl ether synthesis

Hydrolytic Kinetic Resolution Platform: Single Racemic Precursor (CAS 74760‑14‑8) Yields (S)‑Epoxide with 94% ee vs. Two Separate Synthetic Routes for Each Enantiomer

Treatment of rac‑2‑[(3,4,5‑trimethoxyphenoxy)methyl]oxirane with (R,R)‑salen–Co(III)OAc (0.5 mol%) and H₂O (0.55 equiv.) at 0 °C → r.t. for 10 h provides (S)‑2‑[(3,4,5‑trimethoxyphenoxy)methyl]oxirane in 46% yield with 94% ee and (R)‑diol in 48% yield with 97% ee in a single resolution step . The alternative chemo‑enzymatic route to (S)‑enciprazine described by Banoth et al. requires separate convergent synthesis of a racemic chlorohydrin intermediate (RS)‑6 (85% yield from 1‑(2‑methoxyphenyl)piperazine and chloromethyl oxirane) followed by a lipase‑catalysed transesterification resolution step that yields the (S)‑intermediate with eeₚ = 98.4% and eeₛ = 96% at a conversion of 49.4% after 9 h under optimised conditions [1]. The epoxide HKR route thus provides both enantiomeric series from a single racemic precursor lot (CAS 74760‑14‑8), whereas the chemo‑enzymatic route produces only one productive enantiomer from that specific resolution direction.

Chiral resolution Enantioselective synthesis Jacobsen HKR

Convergent Synthetic Strategy Advantage: Epoxide‑First Route to Enciprazine vs. Piperazine‑First Alternative—Yield, Step‑Count, and Purity Considerations

The epoxide‑first route proceeds through rac‑2‑[(3,4,5‑trimethoxyphenoxy)methyl]oxirane (90% yield), HKR resolution (46% epoxide + 48% diol), and final epoxide ring‑opening with 1‑(2‑methoxyphenyl)piperazine to deliver (S)‑enciprazine in 93% yield with [α]ᴅ²¹ +3.0 (c 1, CHCl₃) . The piperazine‑first alternative (Banoth 2012) constructs 1‑chloro‑3‑[4‑(2‑methoxyphenyl)piperazin‑1‑yl]propan‑2‑ol in 85% yield, resolves it enzymatically, and then couples with 3,4,5‑trimethoxyphenol using MeCN/K₂CO₃. The epoxide‑first sequence requires 4 synthetic steps from 3,4,5‑trimethoxybenzaldehyde to (S)‑enciprazine (total cumulative yield ~33% for the resolved enantiomer), whereas the piperazine‑first route requires 5 steps (the additional enzymatic resolution step post‑chlorohydrin formation) [1]. Moreover, the epoxide intermediate exists as a free‑flowing liquid amenable to continuous‑flow HKR processing, whereas the chlorohydrin intermediate is a polar alcohol requiring different work‑up and purification logistics [1].

Convergent synthesis Enciprazine manufacturing Process route comparison

Comprehensive Spectroscopic Characterisation Enables Immediate QC/QA Integration: IR, ¹H NMR, ¹³C NMR, and MS Data Available for Both Racemic and Chiral Forms

The racemic epoxide (CAS 74760‑14‑8) has been fully characterised: IR (neat): 2936, 2838, 1598, 1506, 1459, 1423, 1344, 1231, 1194, 1128, 1056, 1007, 911, 814, 779, 629 cm⁻¹; ¹H NMR (CDCl₃, 300 MHz): δ 2.69 (q, J = 2.3 Hz, 1H), 2.88 (t, J = 4.5 Hz, 1H), 3.20–3.30 (m, 1H), 3.71 (s, 3H), 3.80 (s, 6H), 3.90 (q, J = 5.5 Hz, 1H), 4.12 (dd, J = 3.8, 3.8 Hz, 1H), 6.12 (s, 2H); MS (EI): m/z = 242 (100) [M + 2]⁺ . The (S)‑enantiomer is additionally characterised by ¹³C NMR (75 MHz, CDCl₃): δ 146.5, 137.3, 120.9, 116.5, 109.3, 61.8, 55.1, 45.7, 44.8, 43.5, 41.3 . In contrast, the alternative chlorohydrin intermediate (RS)‑6 and its resolved form lack this depth of peer‑reviewed spectroscopic annotation in the primary literature, creating a gap in quality‑control reference data [1]. Additionally, the compound has FTIR and GC‑MS spectra indexed in the SpectraBase database (Compound ID: 3xX1EMt5iVn), providing third‑party verifiable reference data for lot‑release testing [2].

Analytical characterisation Quality control Spectroscopic reference data

Supplier‑Grade Purity Benchmarking: Commercial Availability at ≥95% Purity with Predicted Physicochemical Constants Enabling Pre‑Procurement Solubility and Handling Assessment

The racemic epoxide is commercially supplied by multiple vendors at a typical purity of 95% . Predicted physicochemical constants include a boiling point of 351.9 ± 37.0 °C at 760 mmHg, a density of 1.167 ± 0.06 g·cm⁻³, a flash point of 145.9 °C, a refractive index of 1.512, a topological polar surface area of 49.4 Ų, and a computed XLogP of 1.5 . These values indicate that [(3,4,5‑trimethoxyphenoxy)methyl]oxirane is a moderately lipophilic, high‑boiling liquid with low volatility risk at ambient temperature—properties that are favourable for laboratory and pilot‑scale handling relative to lower‑boiling glycidyl ethers such as phenyl glycidyl ether (bp 245 °C) or the highly volatile epichlorohydrin (bp 116 °C) [1]. The hydrogen‑bond donor count of zero and five hydrogen‑bond acceptor sites predict limited aqueous solubility, informing solvent selection (e.g., EtOAc, MeCN, CHCl₃ are demonstrated effective solvents) before procurement .

Commercial sourcing Purity specification Physicochemical profiling

Pharmacological Relevance Anchor: The 3,4,5‑Trimethoxyphenoxy Pharmacophore is Non‑Substitutable for Enciprazine‑Class Target Engagement

Enciprazine displays high affinity for the α₁‑adrenergic receptor and the 5‑HT₁A serotonin receptor, and modifications to the 3,4,5‑trimethoxyphenoxy moiety were systematically explored by Engel et al. (1990), demonstrating that alteration or removal of any methoxy group significantly attenuates anxiolytic activity in preclinical models [1]. The epoxide intermediate [(3,4,5‑trimethoxyphenoxy)methyl]oxirane is therefore the only direct synthetic precursor that preserves the full pharmacophoric integrity of enciprazine. By contrast, the alternative chemo‑enzymatic route (Banoth 2012) still ultimately requires coupling with 3,4,5‑trimethoxyphenol to install this pharmacophore—the epoxide is simply introduced at a different stage—underscoring that the 3,4,5‑trimethoxyphenoxy group is invariant across all viable synthetic strategies [2]. This biological anchoring means that any procurement decision must preserve this pharmacophore, which the target epoxide delivers in a single, pre‑activated electrophilic form suitable for direct amine ring‑opening without additional functional‑group manipulation.

Pharmacophore specificity Structure–activity relationship Enciprazine pharmacology

Prioritised Scientific and Industrial Procurement Scenarios for [(3,4,5‑Trimethoxyphenoxy)methyl]oxirane


Asymmetric Synthesis of (S)‑Enciprazine and Analogous β‑Adrenoreceptor‑Targeting Aryloxypropanolamines

The racemic epoxide (CAS 74760‑14‑8) is the documented key intermediate for (S)‑enciprazine via Jacobsen HKR, delivering the (S)‑epoxide in 46% yield with 94% ee and the complementary (R)‑diol in 48% yield with 97% ee from a single resolution operation . This dual‑output profile is directly applicable to the parallel synthesis of other 3,4,5‑trimethoxyphenoxy‑containing β‑blocker candidates, where both enantiomeric series are required for pharmacological evaluation [1].

Process Chemistry Scale‑Up of Enciprazine or Enciprazine‑Derived APIs Under GMP Conditions

The epoxide‑first convergent route is reported as suitable for large‑scale preparation of (S)‑enciprazine by the original authors, utilising a recyclable catalyst (0.5 mol% loading) and water as the stoichiometric resolution reagent . The racemic epoxide's free‑flowing liquid physical form facilitates continuous‑flow processing. Its comprehensive spectroscopic characterisation package enables straightforward in‑process control and lot‑release testing against published reference data [2].

Medicinal Chemistry Exploration of 3,4,5‑Trimethoxyphenoxy‑Containing CNS‑Active Compound Libraries

The 3,4,5‑trimethoxyphenoxy pharmacophore, as validated by the enciprazine clinical programme, constitutes a privileged scaffold for CNS drug discovery targeting 5‑HT₁A and α₁‑adrenergic receptors [1]. [(3,4,5‑Trimethoxyphenoxy)methyl]oxirane serves as a modular electrophilic building block for rapid diversification via nucleophilic epoxide ring‑opening with a broad range of amine nucleophiles, enabling the generation of focused compound libraries without the need for protecting‑group manipulation .

Comparative Route‑Scouting Studies for Enciprazine and Related Phenylpiperazine‑Propanolamine Candidates

The Banoth (2012) route‑scouting study explicitly identifies the epoxide‑first route as the benchmark against which alternative chemo‑enzymatic routes were compared, highlighting that procurement of [(3,4,5‑trimethoxyphenoxy)methyl]oxirane is essential for establishing a performance baseline in any process‑development programme for enciprazine or its structural analogues [2].

Quote Request

Request a Quote for [(3,4,5-Trimethoxyphenoxy)methyl]oxirane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.